C8-Substituent Architecture: 1-Phenylethylamino vs. Piperazinyl – Regioisomeric Inversion Relative to DPP-4 Patent CA2411864A1
In patent CA2411864A1, the DPP-4 inhibitory chemotype features a 7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione core exemplified by the compound 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione . The target compound, 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione, represents a regioisomeric substitution pattern: the 1-phenylethyl group is attached to the C8 position via an NH linker rather than to N7, and the N7 position carries a benzyl group instead. This regioisomeric inversion is expected to produce a distinct vector of hydrogen-bond donation (the NH at C8) and altered steric occupancy in the enzyme's S1/S2 pockets, potentially conferring a different selectivity profile across DPP-4, DPP-8, and DPP-9 relative to the piperazine-containing analogs.
| Evidence Dimension | C8 substituent identity and position of 1-phenylethyl group |
|---|---|
| Target Compound Data | 8-(1-phenylethyl)amino; 7-benzyl substitution (C21H21N5O2, MW 375.43 g/mol) |
| Comparator Or Baseline | 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione (from CA2411864A1): 8-piperazinyl; 7-(1-phenylethyl) substitution; InChIKey OZJASCJKXWVJDK |
| Quantified Difference | Regioisomeric substitution pattern: 1-phenylethyl at C8 (via NH) vs. 1-phenylethyl at N7 (direct); C8 group changes from piperazine (hydrogen-bond acceptor) to 1-phenylethylamino (hydrogen-bond donor + aromatic). Molecular weight difference: +21 g/mol (375.43 vs. 354.4). |
| Conditions | Structural comparison based on patent disclosure CA2411864A1 and SpectraBase characterization data . |
Why This Matters
This regioisomeric distinction is critical for SAR campaigns targeting DPP-4 or related serine proteases, as the position of the phenylethyl group dictates the compound's binding mode and potential off-target liabilities.
- [1] CA2411864A1 – Purine-2,6-diones which are inhibitors of the enzyme dipeptidyl peptidase iv (dpp-iv). Google Patents. (Specifically, compound 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione). View Source
- [2] SpectraBase. 7-Benzyl-3-methyl-8-[(1-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione. Compound ID: CshvYMh4YLV. John Wiley & Sons, Inc. (2024-2025). View Source
